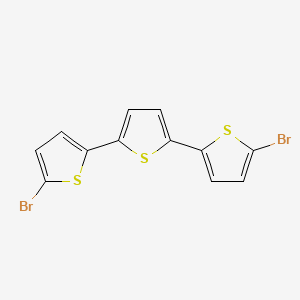

2,5-bis(5-bromothiophen-2-yl)thiophene

Description

Properties

IUPAC Name |

2,5-bis(5-bromothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFPYYJGYVYXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70243407 | |

| Record name | 2,2':5',2''-Terthiophene, 5,5''-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98057-08-0 | |

| Record name | 5,5''-Dibromo-2,2':5',2''-terthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098057080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2':5',2''-Terthiophene, 5,5''-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5''-Dibromo-2,2':5',2''-terthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5''-DIBROMO-2,2':5',2''-TERTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI93T94CTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,5-bis(5-bromothiophen-2-yl)thiophene from Terthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-bis(5-bromothiophen-2-yl)thiophene, a key building block in the development of advanced organic electronic materials and pharmaceuticals. The synthesis is achieved through the selective electrophilic bromination of α-terthiophene. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow, adhering to best practices for scientific documentation.

Introduction

Oligothiophenes, such as terthiophene and its derivatives, are a critical class of conjugated molecules extensively used in the fields of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The functionalization of these oligomers is crucial for tuning their electronic properties, solubility, and solid-state packing.

The bromination of terthiophene at the terminal alpha positions (5 and 5'') yields this compound. This dibrominated compound serves as a versatile precursor for extending the conjugation length through various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the synthesis of well-defined polymers and complex molecular architectures.[1] This guide details a common and effective method for this synthesis using N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The α-positions of the terminal thiophene rings in terthiophene are highly activated towards electrophilic attack due to the electron-donating nature of the sulfur heteroatom. N-Bromosuccinimide serves as a convenient and selective source of electrophilic bromine. The reaction is typically carried out in a chlorinated solvent at room temperature.

References

An In-Depth Technical Guide to the Chemical Properties of 2,5-bis(5-bromothiophen-2-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-bis(5-bromothiophen-2-yl)thiophene is a halogenated oligothiophene that serves as a critical building block in the synthesis of advanced organic electronic materials. Its rigid, planar structure and the presence of reactive bromine atoms make it an ideal precursor for creating conjugated polymers and small molecules with tailored optoelectronic properties. These materials are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this versatile compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its application in materials science and for predicting its behavior in various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₂S₃ | [1] |

| Molecular Weight | 406.17 g/mol | [1] |

| Appearance | Pale yellow solid | |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pcc2 | [1] |

Spectroscopic and Electrochemical Data

The following tables present key spectroscopic and electrochemical data for this compound. While experimental data for this specific molecule is not widely published, the values provided are based on closely related structures and theoretical calculations, offering a reliable estimation of its properties.

Table 1: NMR Spectroscopic Data (Estimated)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | ~7.10 | d | ~3.8 |

| ~7.00 | d | ~3.8 | |

| ~6.95 | s | - | |

| ¹³C | ~138 | - | - |

| ~130 | - | - | |

| ~128 | - | - | |

| ~124 | - | - | |

| ~112 | - | - |

Note: Estimated values are based on the analysis of similar brominated thiophene compounds. Actual experimental values may vary.

Table 2: UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Dichloromethane | ~400 | Not Reported |

Note: The absorption maximum is estimated based on the electronic properties of oligothiophenes.

Table 3: Electrochemical Properties and Frontier Molecular Orbital Energies

| Parameter | Value (eV) | Method |

| HOMO | ~ -5.5 | Cyclic Voltammetry (estimated) |

| LUMO | ~ -3.4 | Cyclic Voltammetry (estimated) |

| Electrochemical Band Gap | ~ 2.1 | Cyclic Voltammetry (estimated) |

Note: HOMO and LUMO levels are estimated from the onset of oxidation and reduction potentials in cyclic voltammetry of similar oligothiophenes.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures for the bromination of oligothiophenes.[1][2]

Materials:

-

2,2':5',2''-Terthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Hexanes

-

Deionized Water

Procedure:

-

Dissolve 2,2':5',2''-terthiophene in chloroform in a round-bottom flask.

-

Add 2.0 equivalents of N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, extract the mixture with deionized water to remove any water-soluble byproducts.

-

Separate the organic layer and evaporate the chloroform under reduced pressure to obtain the crude product.

-

Recrystallize the crude product twice from hexanes to yield pure this compound as a pale yellow solid.

Caption: Synthetic workflow for this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

UV-Vis Spectroscopy:

-

Absorption spectra are recorded on a dual-beam spectrophotometer.

-

The compound is dissolved in a suitable solvent, such as dichloromethane, to a concentration of approximately 10⁻⁵ M.

Cyclic Voltammetry (CV):

-

Electrochemical measurements are performed in a three-electrode cell setup.

-

A glassy carbon electrode serves as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

-

The compound is dissolved in an electrolyte solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane.

-

The potential is swept at a scan rate of 50-100 mV/s.

Applications in Materials Science

This compound is a key monomer in the synthesis of conjugated polymers for organic electronics. The bromine atoms provide reactive sites for various cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerization. These reactions allow for the creation of well-defined polymer structures with desirable electronic and optical properties.

Caption: Role as a building block in conjugated polymer synthesis.

Conclusion

This compound is a fundamentally important molecule for the advancement of organic electronics. Its well-defined structure and versatile reactivity enable the synthesis of a wide array of conjugated materials with tunable properties. This guide provides essential information for researchers and developers working with this compound, facilitating its effective utilization in the design and fabrication of next-generation electronic devices.

References

An In-depth Technical Guide on the Molecular Structure and Planarity of 2,5-bis(5-bromothiophen-2-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and planarity of 2,5-bis(5-bromothiophen-2-yl)thiophene, a key building block in the field of organic electronics. Leveraging crystallographic data, this document elucidates the near-perfect planar conformation of the molecule, a critical factor influencing its electronic properties and suitability for applications in organic semiconductors. Detailed experimental protocols for its synthesis and characterization are presented, alongside a comparative analysis of its spectroscopic and electronic properties with related oligothiophenes. This guide serves as a crucial resource for researchers engaged in the design and synthesis of novel organic electronic materials.

Molecular Structure and Planarity

The defining structural characteristic of this compound is its high degree of planarity. X-ray crystallographic studies have unequivocally demonstrated that the molecule adopts a nearly flat conformation in the solid state. This planarity arises from the delocalization of π-electrons across the three thiophene rings, which favors a minimized torsion angle between the rings.

Crystallographic Data

Single-crystal X-ray diffraction analysis provides the most precise data on the molecular geometry of this compound. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₆Br₂S₃ |

| Molecular Weight | 406.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pcc2 |

| a | 7.6216 (16) Å |

| b | 30.003 (6) Å |

| c | 5.8841 (13) Å |

| V | 1345.5 (5) ų |

| Z | 4 |

| R.M.S. Deviation from Planarity | 0.06 Å[1][2] |

Table 1: Crystallographic data for this compound.[1][2]

The remarkably low root-mean-square (r.m.s.) deviation of 0.06 Å for the non-hydrogen atoms from the mean plane of the molecule confirms its high degree of planarity.[1][2]

Torsional Angles

The planarity of the molecule is further substantiated by the observed torsional angles between the thiophene rings. The dihedral angles between the planes of adjacent rings are close to 0° or 180°, indicating a predominantly anti-periplanar arrangement. This conformation maximizes π-orbital overlap and, consequently, electronic conjugation.

| Torsion Angle | Value (°) |

| C4—S1—C1—C2 | 0.0 (5) |

| S1—C4—C5—S2 | 178.8 (3) |

| C8—S2—C5—C4 | 179.0 (5) |

| S2—C8—C9—S3 | -178.0 (3) |

| C12—S3—C9—C8 | 180.0 (5) |

Table 2: Selected torsion angles of this compound.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the bromination of 2,5-bis(thiophen-2-yl)thiophene (terthiophene) using N-bromosuccinimide (NBS).[1][2]

Materials:

-

2,5-bis(thiophen-2-yl)thiophene (terthiophene)

-

N-bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Hexanes

-

Water (H₂O)

Procedure:

-

Dissolve terthiophene in chloroform in a round-bottom flask.

-

Add 2.0 equivalents of N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Extract the reaction mixture with water to remove any water-soluble byproducts.

-

Separate the organic layer and evaporate the chloroform to obtain the crude product.

-

Recrystallize the crude product from hexanes to yield pure this compound as crystalline solids.[1][2]

Single-Crystal X-ray Crystallography

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a hexane solution of the purified product.

Instrumentation:

-

A CCD area-detector diffractometer (e.g., Bruker SMART APEX)

-

Mo Kα radiation (λ = 0.71073 Å)

Procedure:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a low temperature (e.g., 173 K) to minimize thermal vibrations.

-

Process the collected data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods (e.g., SHELXS).

-

Refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

Spectroscopic and Electronic Properties

NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The protons on the thiophene rings will appear as doublets in the aromatic region. For comparison, the ¹H NMR spectrum of the parent compound, 2,5-dibromothiophene, shows a singlet at approximately 6.83 ppm in CDCl₃. The protons on the terminal brominated thiophene rings of the title compound are expected to have chemical shifts in a similar range.

UV-Vis Spectroscopy and Electronic Properties

The planarity and extended π-conjugation of this compound result in strong absorption in the UV-visible region. Oligothiophenes are known for their unique electronic and optical properties. The introduction of electron-withdrawing bromine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on oligothiophenes using methods like Density Functional Theory (DFT) can provide insights into these electronic properties.

The HOMO-LUMO gap is a critical parameter for organic semiconductors. For unsubstituted oligothiophenes, the HOMO-LUMO gap decreases with increasing chain length. The bromine substituents are expected to lower the HOMO and LUMO energy levels.

Application Workflow: Organic Field-Effect Transistor (OFET)

Oligothiophenes like this compound are prime candidates for the active layer in organic field-effect transistors (OFETs) due to their high charge carrier mobility, which is facilitated by their planar structure and ability to form well-ordered thin films.

Conclusion

This compound is a molecule of significant interest in materials science, characterized by a highly planar molecular structure. This planarity, confirmed by X-ray crystallography, is a key determinant of its electronic properties, making it a valuable building block for organic semiconductors. The synthetic route to this compound is well-established, and its potential for application in devices like organic field-effect transistors is considerable. Further detailed spectroscopic and computational studies on this specific molecule would be beneficial to fully elucidate its structure-property relationships and guide the development of next-generation organic electronic materials.

References

Spectroscopic and Synthetic Profile of 2,5-bis(5-bromothiophen-2-yl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of the organic semiconductor building block, 2,5-bis(5-bromothiophen-2-yl)thiophene. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document outlines a detailed synthesis protocol and presents predicted spectroscopic characteristics based on its molecular structure and data from analogous compounds.

Synthesis Protocol

The synthesis of this compound is achieved through the direct bromination of 2,5-bis(thiophen-2-yl)thiophene (terthiophene). The following protocol is based on established literature procedures.[1][2]

Materials:

-

2,5-bis(thiophen-2-yl)thiophene (terthiophene)

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Hexanes

Procedure:

-

Dissolve 2,5-bis(thiophen-2-yl)thiophene in chloroform in a round-bottom flask.

-

Add two equivalents of N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, perform an aqueous extraction using water to remove any water-soluble byproducts.

-

Separate the organic layer and evaporate the chloroform to yield the crude product.

-

Recrystallize the crude product twice from hexanes to obtain pure this compound as a solid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene rings. Due to the symmetry of the molecule, a simplified spectrum is anticipated.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.2 | Doublet | 2H | Protons on the central thiophene ring |

| ~6.9-7.1 | Doublet | 2H | Protons on the terminal thiophene rings adjacent to the central ring |

| ~6.8-7.0 | Doublet | 2H | Protons on the terminal thiophene rings adjacent to the bromine atoms |

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~135-140 | Carbons of the central thiophene ring attached to the terminal rings |

| ~125-130 | Carbons of the central thiophene ring |

| ~130-135 | Carbons of the terminal thiophene rings attached to the central ring |

| ~125-130 | Carbons of the terminal thiophene rings |

| ~110-115 | Carbons of the terminal thiophene rings attached to bromine |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the thiophene rings and the C-Br bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1500-1400 | C=C stretching (thiophene ring) |

| ~850-750 | C-H out-of-plane bending (thiophene ring) |

| ~700-600 | C-S stretching |

| ~600-500 | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms.

| m/z | Assignment |

| 404, 406, 408 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster for C₁₂H₆Br₂S₃ |

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from synthesis to the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

References

Solubility Profile of 2,5-bis(5-bromothiophen-2-yl)thiophene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-bis(5-bromothiophen-2-yl)thiophene, a key building block in the synthesis of organic semiconductor materials. Understanding the solubility of this compound is critical for its application in the development of novel electronic and optoelectronic devices, as well as for its potential use in pharmaceutical research. This document summarizes available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Compound Information

IUPAC Name: this compound Molecular Formula: C₁₂H₆Br₂S₃ Molecular Weight: 406.17 g/mol CAS Number: 98057-08-0

Solubility Data

Currently, publicly available literature provides qualitative solubility information for this compound. Quantitative solubility data (e.g., in g/L or mol/L at specific temperatures) is not readily found in scientific databases. The compound has been noted for its good solubility in several common organic solvents.[1] This solubility is a crucial factor for its use in solution-processable applications, such as the fabrication of organic thin-film transistors and organic photovoltaic devices.

The table below summarizes the known qualitative solubility of this compound.

| Solvent | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Good |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Good |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Good |

Further research is required to establish precise quantitative solubility limits in these and other organic solvents at various temperatures.

Experimental Protocol for Solubility Determination

The following is a detailed, adaptable protocol for determining the quantitative solubility of this compound in a given organic solvent. This method is based on the widely used shake-flask technique, which is considered the gold standard for thermodynamic solubility assessment.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a micropipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Technical Guide: 2,5-bis(5-bromothiophen-2-yl)thiophene

CAS Number: 98057-08-0

This technical guide provides a comprehensive overview of 2,5-bis(5-bromothiophen-2-yl)thiophene, a key building block in the field of organic electronics. It is intended for researchers, scientists, and professionals involved in materials science and the development of organic semiconducting materials.

Chemical and Physical Properties

This compound, also known as 5,5''-Dibromo-2,2':5',2''-terthiophene, is a brominated derivative of α-terthiophene.[1][2] Its chemical structure consists of a central thiophene ring connected to two 5-bromothiophen-2-yl units at its 2 and 5 positions. This compound is a crucial intermediate for the synthesis of advanced semiconducting small molecules, oligomers, and conjugated polymers.[2][3][4]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 98057-08-0 | [1][2] |

| Molecular Formula | C₁₂H₆Br₂S₃ | [1][2][3][4] |

| Molecular Weight | 406.17 g/mol | [3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5,5''-Dibromo-2,2':5',2''-terthiophene, 2,5-Bis(5-bromo-2-thienyl)thiophene | [1][2] |

Table 2: Crystallographic Data [3][4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pcc2 |

| Cell Dimensions | a = 7.6216 (16) Å, b = 30.003 (6) Å, c = 5.8841 (13) Å |

| Volume | 1345.5 (5) ų |

| Z | 4 |

| Density (calculated) | 2.005 Mg m⁻³ |

| Temperature | 173 K |

| R-factor | 0.053 |

| wR-factor | 0.114 |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the direct bromination of α-terthiophene.[2][3][4]

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Chloroform [3][4]

-

Dissolve α-terthiophene in chloroform to create a solution.

-

Add two equivalents of N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, perform an aqueous extraction to remove impurities.

-

Evaporate the chloroform to obtain the crude product.

-

Recrystallize the product twice from hexanes to yield pure this compound crystals.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) in DMF [2]

An alternative reported method involves the bromination of α-terthiophene with N-Bromosuccinimide in a N,N-dimethylformamide (DMF) solvent.

Applications in Materials Science

Dibromothiophenes are fundamental building blocks in materials chemistry.[3][4] this compound is primarily utilized in the synthesis of various thiophene oligomers and polymers through coupling reactions such as Stille and Suzuki couplings.[3][4] These resulting materials are investigated for their potential as semiconductors in organic electronic devices.

Applications include:

-

Organic Thin-Film Transistors (OTFTs): The compound is a precursor for active layer materials in OTFTs. For instance, pyrene end-capped oligomers synthesized from this molecule have shown promising field-effect mobility.[2]

-

Organic Solar Cells (OSCs): It serves as a monomer for creating conjugated polymers used in the photoactive layers of OSCs.[2]

Role in Drug Development and Signaling Pathways

While thiophene derivatives, in general, exhibit a wide range of pharmacological activities and are present in numerous FDA-approved drugs, there is currently no specific information in the reviewed literature detailing the direct application of this compound in drug development or its interaction with specific biological signaling pathways.[5][6] Its primary application remains in the field of materials science.

Visualizations

Caption: Molecular structure of this compound.

Caption: Synthesis workflow for this compound.

Caption: Application pathway from monomer to electronic devices.

References

- 1. 5,5''-Dibromo-2,2':5',2''-terthiophene | C12H6Br2S3 | CID 176690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 2,5-Bis(5-bromo-2-thienyl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-bis(5-bromothiophen-2-yl)thiophene for Researchers and Developers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-bis(5-bromothiophen-2-yl)thiophene, also cataloged as 5,5''-Dibromo-2,2':5',2''-terthiophene (CAS No. 98057-08-0), is a brominated oligothiophene derivative. This molecule serves as a crucial building block in the field of materials science, particularly for the synthesis of conjugated polymers and organic semiconductors. Its rigid, planar structure and the presence of reactive bromine atoms at the terminal positions of the terthiophene backbone make it an ideal monomer for various cross-coupling polymerization reactions. While its primary applications lie in organic electronics, the broader class of thiophene-containing molecules has garnered significant interest in medicinal chemistry, suggesting potential, albeit less explored, avenues in biomedical research. This guide provides a comprehensive overview of its commercial availability, key chemical data, synthesis, and primary applications, with detailed experimental protocols.

Commercial Supplier Specifications

For researchers looking to procure this compound, several commercial suppliers offer various grades of the compound. A summary of key quantitative data from a selection of suppliers is presented below for comparative analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance |

| Watson International [1] | 5,5”-dibromo-2,2′:5′,2”-terthiophene | 98057-08-0 | C₁₂H₆Br₂S₃ | 406.19 | Not Specified | Not Specified |

| TCI Chemicals | 5,5''-Dibromo-2,2':5',2''-terthiophene | 98057-08-0 | C₁₂H₆Br₂S₃ | 406.18 | >97.0% (GC) | Light yellow to Amber to Dark green powder to crystal |

| Alfa Chemical [2] | 5,5''-dibromo-[2,2':5',2"]terthiohene | 98057-08-0 | C₁₂H₆Br₂S₃ | 406.18 | >97.0% (GC) | Solid |

| Shanghai Acmec Biochemical [3] | This compound | 98057-08-0 | C₁₂H₆Br₂S₃ | 406.18 | >98% | Light yellow to green yellow solid |

| Global Labor [4] | This compound | 98057-08-0 | C₁₂H₆Br₂S₃ | 406.18 | >97.0% (GC) | Not Specified |

Physicochemical and Crystallographic Data

This compound is an orthorhombic crystalline solid. The molecule is planar, with a root-mean-square deviation of 0.06 Å. In the crystal structure, consecutive molecules are not stacked in a planar fashion; instead, there is an angle of 81.7 (12)° between the planes of the closest molecules[5].

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₂S₃ | [1] |

| Molecular Weight | 406.17 g/mol | [5] |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pcc2 | [5] |

| Unit Cell Dimensions | a = 7.6216 (16) Å, b = 30.003 (6) Å, c = 5.8841 (13) Å | [5] |

| Calculated Density | 2.005 Mg m⁻³ | [6] |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the direct bromination of 2,2':5',2''-terthiophene using N-bromosuccinimide (NBS)[5][6].

Materials:

-

2,2':5',2''-terthiophene

-

N-bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Hexanes

-

Water (for extraction)

Procedure:

-

Dissolve 2,2':5',2''-terthiophene in chloroform in a round-bottom flask.

-

Add 2 equivalents of N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, extract the mixture with water to remove water-soluble byproducts.

-

Separate the organic layer and evaporate the chloroform to obtain the crude product.

-

Recrystallize the crude product twice from hexanes to yield purified crystals of this compound[6].

Application in Polymer Synthesis: Suzuki and Stille Coupling

This compound is a key monomer in the synthesis of conjugated polymers for organic electronic applications through palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings[5][6]. These reactions allow for the formation of carbon-carbon bonds between the brominated thiophene monomer and a suitable coupling partner.

General Protocol for Suzuki Coupling:

The Suzuki coupling reaction involves the reaction of the dibromo-terthiophene with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base[7][8][9].

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-4 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude polymer by column chromatography or precipitation.

General Protocol for Stille Coupling:

The Stille coupling reaction utilizes an organotin reagent as the coupling partner for the dibromo-terthiophene, also catalyzed by a palladium complex[10].

Materials:

-

This compound (1 equivalent)

-

Organostannane reagent (e.g., distannyl derivative, 1 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, DMF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

-

Degas the flask by evacuating and backfilling with an inert gas three times.

-

Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and dilute with an organic solvent.

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

-

Filter the mixture through Celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting polymer.

Applications in Drug Development and Life Sciences

While this compound is predominantly used in materials science, the broader family of thiophene derivatives is a well-established pharmacophore in medicinal chemistry[11][12][13]. Thiophene-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties[11][14][15][16]. The thiophene ring is a bioisostere of the benzene ring and can be found in numerous FDA-approved drugs[11].

For this compound and related oligothiophenes, a potential application in the life sciences is their use as fluorescent markers[17]. These compounds often exhibit fluorescence with high quantum yields and chemical stability. By functionalizing the oligothiophene core, they can be conjugated to biomolecules such as proteins and nucleic acids for use in cellular imaging and bioassays[17]. While specific studies on the biological activity or signaling pathway modulation of this compound are not prominent in the current literature, its structural motifs are of interest to medicinal chemists for the design of novel therapeutic agents.

Conclusion

This compound is a readily available and versatile building block for the synthesis of advanced organic materials. Its well-defined structure and reactivity make it a valuable monomer for creating conjugated polymers with tailored electronic and optical properties. While its direct application in drug development is not yet established, the rich medicinal chemistry of thiophene derivatives and the fluorescent properties of oligothiophenes suggest that this and related compounds may hold potential for future biomedical applications. This guide provides a foundational resource for researchers and developers working with this important chemical intermediate.

References

- 1. watson-int.com [watson-int.com]

- 2. China 5,5''-dibromo-[2,2':5',2"]terthiohene CAS: 98057-08-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. image.pro.acmec-e.com [image.pro.acmec-e.com]

- 4. 2,5-bis(5-bromothiophen-2-yl)thiophene , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Bis(5-bromo-2-thienyl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cognizancejournal.com [cognizancejournal.com]

- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Oligothiophenes as Fluorescent Markers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 2,5-bis(5-bromothiophen-2-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 2,5-bis(5-bromothiophen-2-yl)thiophene. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. All laboratory work should be conducted in accordance with institutional and national safety guidelines.

Executive Summary

This compound is a brominated heterocyclic compound with applications in materials science and as a building block in organic synthesis. This guide summarizes the known health and safety data for this compound, outlines relevant experimental safety testing protocols, and describes the potential toxicological pathways. The available data indicates that this compound is hazardous, classified as toxic if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[1] Due to the limited availability of specific quantitative toxicity data, information on structurally related compounds is also presented for context.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]

GHS Pictograms:

-

Skull and crossbones

-

Corrosion

-

Exclamation mark

Signal Word: Danger

Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Quantitative Health and Safety Data

| Property | Value | Compound | Source |

| Acute Oral Toxicity | Category 3 | This compound | PubChem[1] |

| LD50 (Oral) | No data available | This compound | - |

| LC50 (Inhalation) | No data available | This compound | - |

| Flash Point | ≥ 93.3 °C (200 °F) | 5,5''-Dibromo-2,2':5',2''-terthiophene | ChemicalBook |

Experimental Protocols for Safety Assessment

The following sections detail the standard methodologies for assessing the acute toxicity, dermal irritation, and eye irritation of a chemical substance, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance into a GHS toxicity category.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dosing: A single oral dose of the substance is administered to a group of animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.

-

Procedure: The test proceeds in a stepwise manner. If an animal survives at a given dose, the next higher dose is tested. If an animal dies, the test is repeated at the same or a lower dose to confirm the result.

-

Endpoint: The outcome of the test is the classification of the substance into a GHS category based on the observed mortality at specific dose levels.

Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Application: A small amount of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a shaved patch of skin on the animal's back. The treated area is then covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

-

Scoring: The severity of the skin reactions is scored using a standardized system. The mean scores for erythema and edema are calculated to determine the irritation potential.

Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause serious eye damage or irritation.

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at specific intervals (1, 24, 48, and 72 hours) for up to 21 days.

-

Scoring: The ocular reactions are scored according to a standardized scale. The persistence and reversibility of the effects are key factors in the assessment.

Toxicological Pathways

The toxicity of thiophene-containing compounds is often associated with their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[2][3][4][5][6][7] This process can lead to the formation of highly reactive electrophilic metabolites, namely thiophene-S-oxides and thiophene epoxides.[2][3][4][7][8]

These reactive intermediates can covalently bind to cellular macromolecules such as proteins and nucleic acids, leading to cellular dysfunction and toxicity. The two primary pathways of metabolic activation are:

-

S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a thiophene-S-oxide. This intermediate is a reactive Michael acceptor.

-

Epoxidation: An epoxide is formed across one of the double bonds in the thiophene ring. This epoxide is a reactive electrophile.

The balance between these metabolic activation pathways and detoxification pathways (e.g., conjugation with glutathione) determines the overall toxicity of the compound.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate protective clothing.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the substance is handled outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

- 1. 5,5''-Dibromo-2,2':5',2''-terthiophene | C12H6Br2S3 | CID 176690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiophene-Based Monomers for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based monomers are foundational building blocks in the field of organic electronics, offering a unique combination of chemical versatility, good charge transport properties, and environmental stability. Their derivatives are integral to the development of a wide range of organic electronic devices, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of thiophene-based monomers, covering their synthesis, properties, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts and Properties of Thiophene-Based Monomers

The efficacy of thiophene-based materials in organic electronics stems from the electronic structure of the thiophene ring, a sulfur-containing five-membered aromatic heterocycle. The presence of the sulfur atom and the conjugated π-electron system facilitates charge delocalization and intermolecular interactions, which are crucial for efficient charge transport.[1] Key properties that are frequently tuned to optimize device performance include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport, as well as the optical bandgap, which determines the light absorption and emission characteristics.

Data Presentation: Performance of Thiophene-Based Monomers in Organic Electronics

The performance of organic electronic devices is highly dependent on the specific molecular structure of the thiophene-based monomer employed. The following tables summarize key performance metrics for various thiophene derivatives in OFETs, OSCs, and OLEDs, as well as their fundamental electronic properties.

Table 1: Performance of Thiophene-Based Monomers in Organic Field-Effect Transistors (OFETs)

| Monomer/Polymer Derivative | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |

| Anthra[2,3-b]thiophene | 0.134 | 10⁸ | Vacuum Deposition | [2] |

| 2,6-DADTT | up to 1.26 | 10⁶ - 10⁸ | Single Crystal | [3] |

| BDT(DBTOTTH)₂ | 1.6 x 10⁻³ | - | Spin Coating | [4] |

| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | up to 0.005 | > 10⁶ | Solution Shearing | [1] |

Table 2: Performance of Thiophene-Based Monomers in Organic Solar Cells (OSCs)

| Donor Polymer:Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |

| PTVT-T:BTP-ec9 (with BT additive) | 17.75 | 0.850 | 27.35 | 78.83 | [5] |

| PTVT-T:BTP-ec9 (no additive) | 13.41 | 0.850 | 22.17 | 71.13 | [5] |

| Thiophene Oligomer (TO-P2) based | 17.25 | - | - | - | [6] |

| MPAM4 | 47.86 (estimated) | 1.17 | 23.23 (assumed) | 91.19 | [7] |

| Dithieno[3,2-b:2',3'-d]thiophene derivative (1) | 5.41 | 0.87 | 11.04 | 0.57 | [8] |

| Dithieno[3,2-b:2',3'-d]thiophene derivative (2) | 6.20 | 0.95 | 12.01 | 0.54 | [8] |

Table 3: Performance of Thiophene-Based Emitters in Organic Light-Emitting Diodes (OLEDs)

| Emitter Molecule | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates (x, y) | Reference |

| Th-BN | 34.6 | - | Green | - | [9] |

| DMB-TT-TPA | 4.61 | 752 | Green | (0.16, 0.51) | [10] |

| Triazine and Thiophene-Containing CPNs | 2.3 | 2541 | Blue | (0.17, 0.19) | [11] |

Table 4: Electronic Properties of Selected Thiophene-Based Monomers

| Monomer Derivative | HOMO Level (eV) | LUMO Level (eV) | Band Gap (Eg) (eV) | Reference |

| Thiophene Sulfonamide Derivative (1) | -6.21 | -1.56 | 4.65 | [12] |

| Thiophene Sulfonamide Derivative (11) | -5.79 | -2.35 | 3.44 | [12] |

| Fused Thiophene Derivative (TTA) | -5.86 | -2.84 | 3.02 | [6] |

| Fused Thiophene Derivative (DTT) | -5.67 | -2.71 | 2.96 | [6] |

| Fused Thiophene Derivative (TT) | -5.48 | -2.49 | 2.99 | [6] |

| Thiophene-Triazole Co-oligomer (11) | - | - | 4.04 | [13] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for advancing research in organic electronics. This section provides protocols for the synthesis of a common thiophene-based polymer, its characterization, and the fabrication of a representative organic electronic device.

Synthesis of Poly(3-hexylthiophene) (P3HT) via Chemical Oxidative Polymerization

This protocol describes a common method for synthesizing P3HT, a widely studied polymer in organic electronics.

Materials:

-

3-hexylthiophene (monomer)

-

Anhydrous iron(III) chloride (FeCl₃) (oxidant)

-

Chloroform (solvent)

-

Methanol (for washing)

Procedure:

-

In a reaction flask flushed with nitrogen, suspend anhydrous FeCl₃ in chloroform. The typical molar ratio of monomer to FeCl₃ is 1:4.

-

Dissolve the 3-hexylthiophene monomer in chloroform in a separate flask under a nitrogen atmosphere. The initial monomer concentration is typically around 0.05 M.

-

Slowly add the monomer solution to the FeCl₃ suspension using a syringe while stirring.

-

Allow the polymerization to proceed at room temperature for 24 hours under a nitrogen atmosphere.

-

After the reaction is complete, precipitate the polymer by pouring the reaction mixture into methanol.

-

Filter the polymer and wash it repeatedly with methanol until the filtrate is colorless to remove any remaining catalyst and oligomers.

-

Dry the resulting P3HT polymer in a vacuum oven.

Characterization of Thiophene-Based Monomers and Polymers

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Characterization: NMR spectroscopy is essential for confirming the chemical structure of synthesized thiophene monomers.

Procedure:

-

Dissolve a small amount of the purified monomer in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected molecular structure.[14]

2. Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination: GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.

Procedure:

-

Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran or trichlorobenzene at elevated temperatures for poorly soluble polymers) at a known concentration.[15][16]

-

Filter the solution to remove any particulate matter.

-

Inject the solution into the GPC system.

-

The system separates the polymer chains based on their hydrodynamic volume, and a detector (e.g., refractive index detector) measures the concentration of the eluted polymer.

-

The molecular weight is determined by comparing the elution time with that of known molecular weight standards (e.g., polystyrene standards).

Fabrication of a Thiophene-Based Organic Solar Cell (OSC)

This protocol outlines the steps for fabricating a bulk heterojunction organic solar cell.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution (hole transport layer)

-

A blend of a thiophene-based donor polymer (e.g., P3HT) and a fullerene acceptor (e.g., PCBM) in an organic solvent (e.g., chlorobenzene) (active layer)

-

Low work function metal (e.g., Calcium or Aluminum) for the cathode

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS solution onto the ITO surface. Anneal the substrate on a hotplate to remove residual water.

-

Active Layer Deposition: Inside a nitrogen-filled glovebox, spin-coat the donor-acceptor blend solution onto the PEDOT:PSS layer. The thickness of this layer is critical for device performance. Anneal the film to optimize its morphology.

-

Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of a low work function metal (e.g., Ca) followed by a thicker layer of a more stable metal (e.g., Al) through a shadow mask to define the device area.

-

Encapsulation: To protect the device from atmospheric degradation, encapsulate it using a UV-curable epoxy and a glass coverslip.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the field of thiophene-based organic electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cpsm.kpi.ua [cpsm.kpi.ua]

- 16. agilent.com [agilent.com]

The Role of 2,5-bis(5-bromothiophen-2-yl)thiophene in Conjugated Polymer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated polymers have emerged as a cornerstone in the development of advanced organic electronic materials, with applications spanning from organic photovoltaics (OPVs) and field-effect transistors (OFETs) to biosensors and drug delivery systems. Central to the performance of these materials is the molecular design of the polymer backbone. 2,5-bis(5-bromothiophen-2-yl)thiophene stands out as a critical building block in this field. Its rigid, planar, and electron-rich terthiophene structure provides a robust platform for creating polymers with desirable electronic and optical properties. This technical guide delves into the pivotal role of this compound in the synthesis of conjugated polymers, offering a comprehensive overview of the primary polymerization methodologies, detailed experimental protocols, and a summary of the key performance characteristics of the resulting polymers.

Introduction: The Significance of this compound

This compound, a tribrominated terthiophene derivative, is a highly valuable monomer in the synthesis of π-conjugated polymers.[1][2] Its chemical structure, characterized by a central thiophene ring flanked by two brominated thiophene units, offers several advantages for polymer synthesis and properties:

-

Extended Conjugation: The terthiophene core provides a significant level of π-conjugation, which is essential for efficient charge transport.

-

Reactive Sites: The two terminal bromine atoms serve as reactive handles for various cross-coupling polymerization reactions.

-

Structural Rigidity: The fused-ring-like nature of the terthiophene unit imparts rigidity to the polymer backbone, promoting planarization and enhancing intermolecular π-π stacking, which is crucial for high charge carrier mobility.[3]

-

Tunable Properties: The versatility of cross-coupling reactions allows for the copolymerization of this compound with a wide array of comonomers, enabling the fine-tuning of the resulting polymer's electronic and optical properties, such as the HOMO/LUMO energy levels and the absorption spectrum.[4][5]

These characteristics make polymers derived from this compound prime candidates for applications in organic electronics.

Polymerization Methodologies

The synthesis of conjugated polymers from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The three most common and effective methods are Stille coupling, Suzuki coupling, and Direct Arylation Polymerization (DArP).

Stille Cross-Coupling Polymerization

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide.[6][7] In the context of polymerizing this compound, it is typically reacted with a distannylated comonomer.

Mechanism: The catalytic cycle of Stille polymerization involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8][9]

Caption: Catalytic cycle of Stille polymerization.

Suzuki Cross-Coupling Polymerization

Suzuki polymerization is another powerful tool that couples an organoboron compound (boronic acid or ester) with an organohalide.[8][10] For the polymerization of this compound, it is reacted with a comonomer bearing two boronic acid or boronic ester groups.

Mechanism: The Suzuki polymerization catalytic cycle also proceeds through oxidative addition, transmetalation (facilitated by a base), and reductive elimination.[11][12][13]

Caption: Catalytic cycle of Suzuki polymerization.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization is a more recent and atom-economical method that forms C-C bonds by coupling an organohalide with a C-H bond of another aromatic compound, thus avoiding the need for pre-functionalized organometallic reagents.[14][15] In this case, this compound can be reacted with a comonomer possessing active C-H bonds.

Mechanism: The mechanism of DArP is more complex and can involve different pathways, but a commonly accepted one involves C-H activation, often through a concerted metalation-deprotonation (CMD) step.[4][16]

Caption: A plausible catalytic cycle for Direct Arylation Polymerization.

Experimental Protocols

The following sections provide representative, detailed experimental protocols for the synthesis of a copolymer of this compound and a generic comonomer using the three main polymerization techniques.

General Experimental Workflow

Caption: General experimental workflow for conjugated polymer synthesis.

Protocol for Stille Polymerization

Materials:

-

This compound (1.0 eq)

-

Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the distannyl comonomer, Pd₂(dba)₃, and P(o-tol)₃.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.

-

Heat the reaction mixture to 110 °C and stir for 48 hours.

-

Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.

-

Collect the polymer by filtration and purify by Soxhlet extraction sequentially with methanol, acetone, hexane, and chloroform.

-

The chloroform fraction is collected and the solvent is removed under reduced pressure to yield the purified polymer.

Protocol for Suzuki Polymerization

Materials:

-

This compound (1.0 eq)

-

Diboronic acid or ester comonomer (e.g., thiophene-2,5-diboronic acid) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (4.0 eq)

-

Toluene and water (4:1 v/v)

-

Aliquat 336 (phase transfer catalyst, optional)

Procedure:

-

In a Schlenk flask under argon, dissolve this compound and the diboronic comonomer in toluene.

-

Add the aqueous solution of K₂CO₃ and Aliquat 336 (if used).

-

Degas the mixture by bubbling with argon for 30 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the mixture to 90 °C and stir vigorously for 48-72 hours.

-

After cooling, separate the organic layer and wash with water.

-

Precipitate the polymer by adding the organic solution to methanol.

-

Collect the polymer by filtration and purify by Soxhlet extraction as described for the Stille polymerization.

Protocol for Direct Arylation Polymerization (DArP)

Materials:

-

This compound (1.0 eq)

-

C-H activated comonomer (e.g., thiophene) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand (4-8 mol%)

-

Potassium acetate (KOAc) or pivalic acid (PivOH) as a co-catalyst/base

-

Anhydrous N,N-dimethylacetamide (DMAc) or other high-boiling point solvent

Procedure:

-

In a Schlenk tube, combine this compound, the C-H comonomer, Pd(OAc)₂, the phosphine ligand, and the base/co-catalyst.

-

Evacuate and backfill with argon three times.

-

Add anhydrous DMAc via cannula.

-

Heat the reaction mixture to 120-140 °C for 24-48 hours.

-

Cool to room temperature and precipitate the polymer in methanol.

-

Filter the crude polymer and purify by Soxhlet extraction.

Properties of Polymers Derived from this compound

The properties of conjugated polymers are highly dependent on the comonomer used in the polymerization. By copolymerizing this compound with various electron-donating or electron-accepting units, a wide range of materials with tailored properties can be achieved. Below is a summary of typical properties for copolymers of this compound with benzothiadiazole (a common electron-accepting unit).

| Comonomer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) |

| Distannyl-Benzothiadiazole | Stille | 15 - 40 | 30 - 80 | 1.8 - 2.5 | -5.3 to -5.5 | -3.4 to -3.6 | 10⁻³ - 10⁻² |

| Benzothiadiazole-diboronic acid | Suzuki | 10 - 35 | 25 - 70 | 2.0 - 2.8 | -5.2 to -5.4 | -3.3 to -3.5 | 10⁻⁴ - 10⁻³ |

| Benzothiadiazole | DArP | 8 - 25 | 18 - 55 | 2.2 - 3.0 | -5.3 to -5.5 | -3.4 to -3.6 | 10⁻⁴ - 10⁻² |

Note: The values in this table are representative and can vary significantly depending on the specific reaction conditions, side chains on the comonomer, and the method of characterization.

Conclusion

This compound is a cornerstone monomer for the synthesis of high-performance conjugated polymers. Its inherent electronic and structural properties, combined with the versatility of modern cross-coupling polymerization techniques like Stille, Suzuki, and Direct Arylation Polymerization, provide chemists with a powerful platform to design and synthesize a vast library of materials with tailored optoelectronic characteristics. The detailed protocols and property summaries provided in this guide serve as a valuable resource for researchers and professionals aiming to leverage this important building block in the development of next-generation organic electronic devices and advanced materials for biomedical applications. Further research into optimizing polymerization conditions and exploring novel comonomers will undoubtedly continue to expand the potential of polymers derived from this versatile terthiophene monomer.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Charge carrier transport in thin conjugated polymer films: influence of morphology and polymer/substrate interactions (Journal Article) | OSTI.GOV [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Low bandgap π‐conjugated copolymers based on fused thiophenes and benzothiadiazole: Synthesis and structure‐property relationship study | Semantic Scholar [semanticscholar.org]

- 8. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. CN103483560A - 2,1,3-benzothiadiazole thiophene derived bromide and carbazole conjugated polymer and synthesis method thereof - Google Patents [patents.google.com]

Methodological & Application

Stille Polymerization of 2,5-bis(5-bromothiophen-2-yl)thiophene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Stille polymerization of 2,5-bis(5-bromothiophen-2-yl)thiophene, a critical process for the synthesis of conjugated polymers with applications in organic electronics and potentially in advanced drug development platforms. The protocol details the necessary reagents, reaction conditions, and purification methods to obtain poly(2,5-bis(thiophen-2-yl)thiophene). Furthermore, this note includes a summary of expected quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in the field.

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of conjugated polymers.[1][2] Its tolerance to a wide variety of functional groups and relatively mild reaction conditions make it an ideal choice for polymerization of complex monomers.[1] The polymerization of this compound with an appropriate organotin comonomer, such as 2,5-bis(trimethylstannyl)thiophene, yields a polythiophene derivative with an extended π-conjugated system. These materials are of significant interest for their semiconducting properties in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. In the context of drug development, such conjugated polymers are being explored for applications in biosensing, bioimaging, and as scaffolds for drug delivery systems.

This application note provides a detailed, step-by-step protocol for the Stille polymerization of this compound, along with expected material characterization data.

Reaction Principle

The Stille polymerization proceeds via a catalytic cycle involving a palladium complex. The fundamental steps include oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the thiophene monomer, followed by transmetalation with the organotin comonomer and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the active palladium catalyst.[1] This cycle repeats, leading to the growth of the polymer chain.

Experimental Protocol

This protocol is based on established Stille polymerization procedures for thiophene-based monomers.

Materials:

-

This compound (Monomer A)

-

2,5-bis(trimethylstannyl)thiophene (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)

-

Anhydrous and deoxygenated toluene (Solvent)

-

Anhydrous and deoxygenated N,N-Dimethylformamide (DMF) (Co-solvent, optional)

-

Methanol (for precipitation)

-

Acetone (for Soxhlet extraction)

-

Hexane (for Soxhlet extraction)

-

Chloroform (for Soxhlet extraction and polymer dissolution)

-

Standard Schlenk line equipment

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Monomer and Reagent Preparation:

-

Ensure both monomers, this compound and 2,5-bis(trimethylstannyl)thiophene, are of high purity. Impurities can significantly affect the polymerization outcome.

-

All glassware should be flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen) to remove moisture.

-

The solvent (toluene and optional DMF) must be anhydrous and thoroughly deoxygenated by sparging with an inert gas for at least 30 minutes prior to use.

-

-

Reaction Setup:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.00 eq) and 2,5-bis(trimethylstannyl)thiophene (1.00 eq).

-

Add the palladium catalyst, Pd₂(dba)₃ (typically 1-2 mol%), and the phosphine ligand, P(o-tol)₃ (typically 4-8 mol% - maintaining a Pd:P ratio of 1:4).

-

Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-